molecular formula C11H20O4 B14391827 Ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate CAS No. 89922-36-1

Ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate

Cat. No.: B14391827
CAS No.: 89922-36-1
M. Wt: 216.27 g/mol
InChI Key: XBONKIGADLAFGP-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate is an organic compound with the molecular formula C11H20O4. It is an α,β-unsaturated carboxylic ester, characterized by the presence of a conjugated double bond and an ester functional group. This compound is part of the enoate ester family, which is known for its diverse chemical reactivity and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

    Starting Material: 5-hydroxy-7-methoxy-5-methylhept-2-enoic acid

    Reagents: Ethanol, acid catalyst (e.g., sulfuric acid)

    Conditions: Reflux, removal of water by azeotropic distillation

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature

    Reduction: LiAlH4, ether, low temperature

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF), elevated temperature

Major Products Formed

    Oxidation: 5-oxo-7-methoxy-5-methylhept-2-enoate

    Reduction: 5-hydroxy-7-methoxy-5-methylhept-2-enol

    Substitution: 5-hydroxy-7-(substituted)-5-methylhept-2-enoate

Scientific Research Applications

Ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate involves its interaction with specific molecular targets. The compound’s α,β-unsaturated ester moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This reactivity is crucial for its biological activity, as it can modify proteins and enzymes, thereby altering their function .

Comparison with Similar Compounds

Ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate can be compared with other similar compounds, such as:

    Ethyl 5-hydroxy-7-methoxyhept-2-enoate: Lacks the methyl group at the 5-position, resulting in different reactivity and biological activity.

    Mthis compound: The ester group is a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.

    Ethyl 5-hydroxy-7-methoxy-5-methylhex-2-enoate: Has a shorter carbon chain, affecting its physical properties and applications.

This compound stands out due to its unique combination of functional groups and structural features, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

89922-36-1

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate

InChI

InChI=1S/C11H20O4/c1-4-15-10(12)6-5-7-11(2,13)8-9-14-3/h5-6,13H,4,7-9H2,1-3H3

InChI Key

XBONKIGADLAFGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC(C)(CCOC)O

Origin of Product

United States

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